(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide

Catalog No.
S548511
CAS No.
1422253-38-0
M.F
C33H35N6O7P
M. Wt
658.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(ph...

CAS Number

1422253-38-0

Product Name

(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide

IUPAC Name

[4-[[(6S,9S,9aS)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate

Molecular Formula

C33H35N6O7P

Molecular Weight

658.6 g/mol

InChI

InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31-/m0/s1

InChI Key

VHOZWHQPEJGPCC-AZXNYEMZSA-N

SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Solubility

Soluble in DMSO, not in water

Synonyms

PRI724; PRI-724; PRI 724; C-82 prodrug; ICG-001 analog; ICG001 analog; ICG 001 analog;

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Isomeric SMILES

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Description

The exact mass of the compound (6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide is 658.2305 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Wnt Signaling Pathway Inhibitor

PRI-724, also known as Foscenvivint, is a small molecule under investigation for its potential as an anti-cancer agent. Its primary mechanism of action involves inhibiting the Wnt signaling pathway, specifically targeting the interaction between beta-catenin and CBP (CREB-binding protein) []. This pathway plays a crucial role in regulating cell development, proliferation, and migration. Aberrant activation of the Wnt pathway is implicated in various cancers []. By blocking the interaction between beta-catenin and CBP, PRI-724 disrupts the downstream signaling cascade, potentially leading to the suppression of cancer cell growth [].

Preclinical Studies

Preclinical studies have shown promising results for PRI-724 in inhibiting cancer cell growth and inducing cell death in various cancer cell lines, including colorectal cancer, hepatocellular carcinoma, and osteosarcoma [, , ]. These studies suggest that PRI-724 may have therapeutic potential for treating different types of cancers.

The compound (6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide is a complex organic molecule with potential pharmaceutical applications. It features multiple functional groups including dioxo, carboxamide, and phosphonooxy, which contribute to its unique chemical reactivity and biological activity. The presence of a quinoline moiety suggests it may exhibit interesting pharmacological properties.

The exact mechanism by which PRI-724 inhibits the Wnt pathway is still under investigation []. However, researchers believe it might function by mimicking the effect of DKK1, a natural protein that acts as a Wnt antagonist []. The phosphonooxy group might be crucial for this interaction, potentially binding to the receptor for Wnt proteins and preventing them from activating the signaling cascade.

The chemical reactivity of this compound can be attributed to its various functional groups. Key reaction types include:

  • Nucleophilic Substitution: The amide group can undergo nucleophilic attack by amines or alcohols.
  • Phosphorylation: The phosphonooxy group may participate in phosphorylation reactions, which are critical in biochemical signaling.
  • Reduction/Oxidation: The dioxo groups can be reduced to form hydroxy or other derivatives under appropriate conditions.
  • Condensation Reactions: The compound can participate in condensation reactions due to the presence of carbonyl and amine functionalities.

These reactions are facilitated by specific enzymes in biological systems that catalyze metabolic pathways involving similar compounds

The biological activity of this compound is likely influenced by its structural features. Compounds with similar scaffolds have shown various activities such as:

  • Antimicrobial Properties: Many triazine derivatives exhibit significant antibacterial and antifungal activity.
  • Anticancer Activity: Certain compounds containing quinoline and pyrazine moieties have been investigated for their potential in cancer therapy due to their ability to interfere with cellular processes.
  • Enzyme Inhibition: The presence of phosphonooxy suggests potential inhibitory effects on enzymes involved in metabolic pathways .

Synthesis of this compound may involve several steps:

  • Formation of the Pyrazino[2,1-c][1,2,4]triazine Core: This could be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Various functional groups such as the phosphonooxy and quinolinylmethyl can be introduced via electrophilic substitution or coupling reactions.
  • Final Modifications: The addition of the carboxamide group may involve acylation reactions using suitable acylating agents.

Detailed synthetic routes would depend on the availability of starting materials and the desired purity of the final product.

This compound has potential applications in several fields:

  • Pharmaceuticals: As a candidate for drug development targeting infections or cancer.
  • Biochemical Research: Useful in studies involving enzyme inhibition or metabolic pathways due to its complex structure.
  • Agriculture: Potential use as a pesticide or herbicide given its biological activity against various organisms.

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Key areas include:

  • Protein Binding Studies: Investigating how the compound interacts with target proteins can reveal its mechanism of action.
  • Cellular Uptake Studies: Assessing how effectively the compound enters cells can provide insights into its bioavailability and efficacy.
  • Toxicity Assessments: Evaluating cytotoxicity against various cell lines is essential for determining safety profiles.

Similar Compounds

Several compounds share structural similarities with (6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide. These include:

  • Quinoline Derivatives: Known for their antimicrobial and anticancer properties.
  • Triazine Compounds: Often studied for their herbicidal activities.
  • Phosphonates: Compounds containing phosphonate groups that exhibit enzyme inhibition properties.

Comparison Table

Compound TypeBiological ActivityNotable Features
Quinoline DerivativesAntimicrobial, AnticancerAromatic ring system
Triazine CompoundsHerbicidalDiverse substituents
PhosphonatesEnzyme inhibitorsPhosphonate group

This compound stands out due to its unique combination of functionalities that may enhance its therapeutic potential compared to similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

658.23048447 g/mol

Monoisotopic Mass

658.23048447 g/mol

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43Y934BBZ6

Wikipedia

Foscenvivint

Dates

Modify: 2023-08-15
1: Okazaki H, Sato S, Koyama K, Morizumi S, Abe S, Azuma M, Chen Y, Goto H, Aono Y, Ogawa H, Kagawa K, Nishimura H, Kawano H, Toyoda Y, Uehara H, Kouji H, Nishioka Y. The novel inhibitor PRI-724 for Wnt/β-catenin/CBP signaling ameliorates bleomycin-induced pulmonary fibrosis in mice. Exp Lung Res. 2019 Jul 12:1-12. doi: 10.1080/01902148.2019.1638466. [Epub ahead of print] PubMed PMID: 31298961.
2: Rao P, Pang M, Qiao X, Yu H, Wang H, Yang Y, Ren X, Hu M, Chen T, Cao Q, Wang Y, Khushi M, Zhang G, Wang YM, Heok P'ng C, Nankivell B, Lee VW, Alexander SI, Zheng G, Harris DC. Promotion of β-catenin/Foxo1 signaling ameliorates renal interstitial fibrosis. Lab Invest. 2019 Jun 26. doi: 10.1038/s41374-019-0276-z. [Epub ahead of print] PubMed PMID: 31243340.
3: Osawa Y, Kojika E, Nishikawa K, Kimura M, Osakaya S, Miyauchi H, Kanto T, Kawakami Y, Kimura K. Programmed cell death ligand 1 (PD-L1) blockade attenuates metastatic colon cancer growth in cAMP-response element-binding protein (CREB)-binding protein (CBP)/β-catenin inhibitor-treated livers. Oncotarget. 2019 Apr 30;10(32):3013-3026. doi: 10.18632/oncotarget.26892. eCollection 2019 Apr 30. PubMed PMID: 31105882; PubMed Central PMCID: PMC6508964.
4: Kleszcz R, Szymańska A, Krajka-Kuźniak V, Baer-Dubowska W, Paluszczak J. Inhibition of CBP/β-catenin and porcupine attenuates Wnt signaling and induces apoptosis in head and neck carcinoma cells. Cell Oncol (Dordr). 2019 Aug;42(4):505-520. doi: 10.1007/s13402-019-00440-4. Epub 2019 May 14. PubMed PMID: 31089983.
5: Bocchicchio S, Tesone M, Irusta G. Convergence of Wnt and Notch signaling controls ovarian cancer cell survival. J Cell Physiol. 2019 May 13. doi: 10.1002/jcp.28775. [Epub ahead of print] PubMed PMID: 31087357.
6: Taiyab A, Holms J, West-Mays JA. β-Catenin/Smad3 Interaction Regulates Transforming Growth Factor-β-Induced Epithelial to Mesenchymal Transition in the Lens. Int J Mol Sci. 2019 Apr 27;20(9). pii: E2078. doi: 10.3390/ijms20092078. PubMed PMID: 31035577; PubMed Central PMCID: PMC6540099.
7: Cui Y, Wu X, Lin C, Zhang X, Ye L, Ren L, Chen M, Yang M, Li Y, Li M, Li J, Guan J, Song L. AKIP1 promotes early recurrence of hepatocellular carcinoma through activating the Wnt/β-catenin/CBP signaling pathway. Oncogene. 2019 Jul;38(27):5516-5529. doi: 10.1038/s41388-019-0807-5. Epub 2019 Apr 1. PubMed PMID: 30936461.
8: Chen Y, Wen H, Zhou C, Su Q, Lin Y, Xie Y, Huang Y, Qiu Q, Lin J, Huang X, Tan W, Min C, Wang C. TNF-α derived from M2 tumor-associated macrophages promotes epithelial-mesenchymal transition and cancer stemness through the Wnt/β-catenin pathway in SMMC-7721 hepatocellular carcinoma cells. Exp Cell Res. 2019 May 1;378(1):41-50. doi: 10.1016/j.yexcr.2019.03.005. Epub 2019 Mar 4. PubMed PMID: 30844387.
9: Mazzu YZ, Hu Y, Shen Y, Tuschl T, Singer S. miR-193b regulates tumorigenesis in liposarcoma cells via PDGFR, TGFβ, and Wnt signaling. Sci Rep. 2019 Mar 1;9(1):3197. doi: 10.1038/s41598-019-39560-0. PubMed PMID: 30824765; PubMed Central PMCID: PMC6397171.
10: Sun HY, Wang XL, Ma LC, Yang M, Yang HJ, Huang HW, Zhao GA. Influence of MiR-154 on myocardial apoptosis in rats with acute myocardial infarction through Wnt/β-catenin signaling pathway. Eur Rev Med Pharmacol Sci. 2019 Jan;23(2):818-825. doi: 10.26355/eurrev_201901_16896. PubMed PMID: 30720190.
11: Xiao L, Xu B, Zhou L, Tan RJ, Zhou D, Fu H, Li A, Hou FF, Liu Y. Wnt/β-catenin regulates blood pressure and kidney injury in rats. Biochim Biophys Acta Mol Basis Dis. 2019 Jun 1;1865(6):1313-1322. doi: 10.1016/j.bbadis.2019.01.027. Epub 2019 Jan 30. PubMed PMID: 30710617; PubMed Central PMCID: PMC6502648.
12: Zhang QW, Zhang XT, Tang CT, Lin XL, Ge ZZ, Li XB. EGFL6 promotes cell proliferation in colorectal cancer via regulation of the WNT/β-catenin pathway. Mol Carcinog. 2019 Jun;58(6):967-979. doi: 10.1002/mc.22985. Epub 2019 Mar 3. PubMed PMID: 30693973.
13: Fang F, VanCleave A, Helmuth R, Torres H, Rickel K, Wollenzien H, Sun H, Zeng E, Zhao J, Tao J. Targeting the Wnt/β-catenin pathway in human osteosarcoma cells. Oncotarget. 2018 Dec 4;9(95):36780-36792. doi: 10.18632/oncotarget.26377. eCollection 2018 Dec 4. PubMed PMID: 30613366; PubMed Central PMCID: PMC6298399.
14: Yang Y, Feng X, Liu X, Wang Y, Hu M, Cao Q, Zhang Z, Zhao L, Zhang J, Guo R, Wang H, Qiao X, Wang L, Zheng G. Fate alteration of bone marrow-derived macrophages ameliorates kidney fibrosis in murine model of unilateral ureteral obstruction. Nephrol Dial Transplant. 2018 Dec 24. doi: 10.1093/ndt/gfy381. [Epub ahead of print] PubMed PMID: 30590718.
15: Huang Z, Yang M, Li Y, Yang F, Feng Y. Exosomes Derived from Hypoxic Colorectal Cancer Cells Transfer Wnt4 to Normoxic Cells to Elicit a Prometastatic Phenotype. Int J Biol Sci. 2018 Nov 13;14(14):2094-2102. doi: 10.7150/ijbs.28288. eCollection 2018. PubMed PMID: 30585272; PubMed Central PMCID: PMC6299371.
16: Ring A, Nguyen C, Smbatyan G, Tripathy D, Yu M, Press M, Kahn M, Lang JE. CBP/β-Catenin/FOXM1 Is a Novel Therapeutic Target in Triple Negative Breast Cancer. Cancers (Basel). 2018 Dec 19;10(12). pii: E525. doi: 10.3390/cancers10120525. PubMed PMID: 30572639; PubMed Central PMCID: PMC6315782.
17: Chan LS, Man OY, Kwok HH, Chen L, Chan KC, Lung HL, Ngan RK, Wong RN, Lo KW, Lee AW, Tsao GS, Kahn M, Lung ML, Mak NK. The Wnt modulator ICG 001 mediates the inhibition of nasopharyngeal carcinoma cell migration in vitro via the miR 150/CD44 axis. Int J Oncol. 2019 Mar;54(3):1010-1020. doi: 10.3892/ijo.2018.4664. Epub 2018 Dec 12. PubMed PMID: 30569106.
18: Itaba N, Noda I, Oka H, Kono Y, Okinaka K, Yokobata T, Okazaki S, Morimoto M, Shiota G. Hepatic cell sheets engineered from human mesenchymal stem cells with a single small molecule compound IC-2 ameliorate acute liver injury in mice. Regen Ther. 2018 Aug 24;9:45-57. doi: 10.1016/j.reth.2018.07.001. eCollection 2018 Dec. PubMed PMID: 30525075; PubMed Central PMCID: PMC6222293.
19: Li KL, Zhang L, Yang XM, Fang Q, Yin XF, Wei HM, Zhou T, Li YB, Chen XL, Tang F, Li YH, Chang JF, Li W, Sun F. Histone acetyltransferase CBP-related H3K23 acetylation contributes to courtship learning in Drosophila. BMC Dev Biol. 2018 Nov 20;18(1):20. doi: 10.1186/s12861-018-0179-z. PubMed PMID: 30458702; PubMed Central PMCID: PMC6247617.
20: Nishikawa K, Osawa Y, Kimura K. Wnt/β-Catenin Signaling as a Potential Target for the Treatment of Liver Cirrhosis Using Antifibrotic Drugs. Int J Mol Sci. 2018 Oct 10;19(10). pii: E3103. doi: 10.3390/ijms19103103. Review. PubMed PMID: 30308992; PubMed Central PMCID: PMC6213128.

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